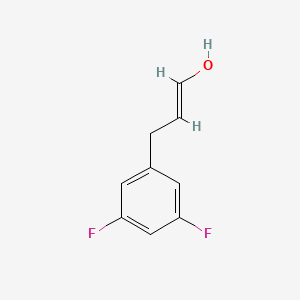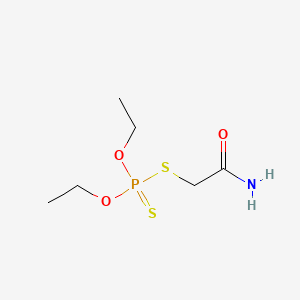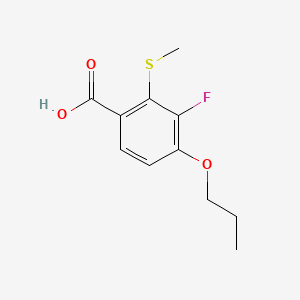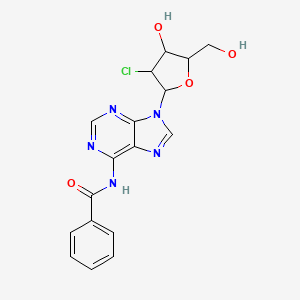![molecular formula C20H19Cl2F4N7O2 B14754017 2-amino-4-[2,4-dichloro-6-[2-(4-fluoro-3,4-dihydropyrazol-2-yl)ethoxy]phenyl]-N-(2,2,2-trifluoroethyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B14754017.png)
2-amino-4-[2,4-dichloro-6-[2-(4-fluoro-3,4-dihydropyrazol-2-yl)ethoxy]phenyl]-N-(2,2,2-trifluoroethyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PF-4942847 is a novel oral inhibitor of heat shock protein 90 (Hsp90). It has shown significant potential in targeting triple-negative breast cancer cells by inducing apoptosis, cell cycle block, and inhibiting cell proliferation . The compound is particularly promising due to its ability to degrade multiple client proteins involved in various signaling pathways .
准备方法
The synthetic routes and reaction conditions for PF-4942847 involve multiple steps. The compound is synthesized through a series of reactions, including the formation of key intermediates and their subsequent transformations. The industrial production methods are not extensively documented, but the synthesis typically involves the use of specific reagents and catalysts to achieve the desired chemical structure .
化学反应分析
PF-4942847 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: PF-4942847 can be reduced to form reduced analogs.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
PF-4942847 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the inhibition of heat shock protein 90 and its effects on various signaling pathways. In biology and medicine, PF-4942847 is being investigated for its potential to treat triple-negative breast cancer by targeting multiple pathways involved in tumor growth and progression . The compound has also shown promise in preclinical studies for its ability to inhibit tumor growth in mouse xenograft models .
作用机制
PF-4942847 exerts its effects by inhibiting heat shock protein 90, a molecular chaperone required for the conformational maturation and stability of various proteins. By inhibiting heat shock protein 90, PF-4942847 induces the degradation of multiple client proteins, leading to cell cycle block, apoptosis, and inhibition of cell proliferation . The molecular targets and pathways involved include epidermal growth factor receptor, AKT, Raf, and cyclin-dependent kinase 4 .
相似化合物的比较
PF-4942847 is unique compared to other heat shock protein 90 inhibitors due to its oral bioavailability and ability to target multiple signaling pathways simultaneously. Similar compounds include ganetespib and PU-H71, which also inhibit heat shock protein 90 but may differ in their bioavailability and specific molecular targets . PF-4942847 stands out for its potential clinical development in treating triple-negative breast cancer by collaboratively targeting multiple pathways .
属性
分子式 |
C20H19Cl2F4N7O2 |
|---|---|
分子量 |
536.3 g/mol |
IUPAC 名称 |
2-amino-4-[2,4-dichloro-6-[2-(4-fluoro-3,4-dihydropyrazol-2-yl)ethoxy]phenyl]-N-(2,2,2-trifluoroethyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C20H19Cl2F4N7O2/c21-10-3-13(22)16(15(4-10)35-2-1-33-6-11(23)5-29-33)17-12-7-32(8-14(12)30-18(27)31-17)19(34)28-9-20(24,25)26/h3-5,11H,1-2,6-9H2,(H,28,34)(H2,27,30,31) |
InChI 键 |
HCZGZQYFTQFZGN-UHFFFAOYSA-N |
规范 SMILES |
C1C(C=NN1CCOC2=C(C(=CC(=C2)Cl)Cl)C3=NC(=NC4=C3CN(C4)C(=O)NCC(F)(F)F)N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-(3-oxodecyl)cyclopentyl]-5-heptenoic acid](/img/structure/B14753940.png)
![2-[(2-Biotinylamidoethyl)dithiopropionylamino]-N-11-[4-benzoyl-1,3-bis-(D-manos-4-yloxy)-2-propylamino-3,6,9,12-tetraoxododecanyl]-N'-(2-hydroxylcarbonylethylamino)malonic Acid Diamide](/img/structure/B14753943.png)
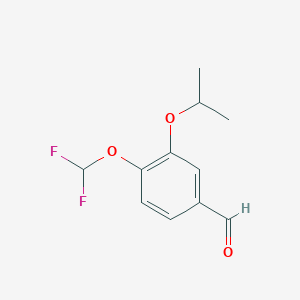
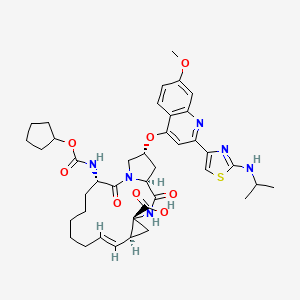
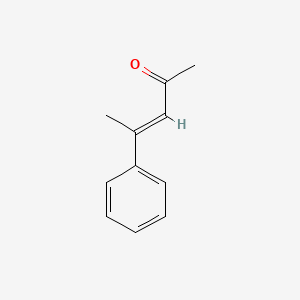
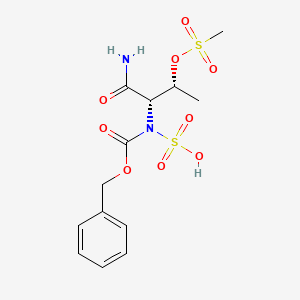
![(3S,11aR)-6-methoxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydrooxazolo[3,2-d]pyrido[1,2-a]pyrazine-8-carboxylic acid;(3S,11AR)-6-methoxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydrooxazolo[3,2-a]pyrido[1,2-d]pyrazine-8-carboxylic acid](/img/structure/B14753964.png)
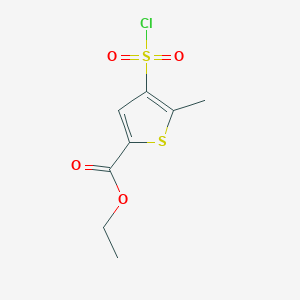
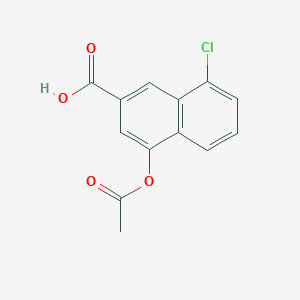
![1-[(2R,3S,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B14753975.png)
